REACTION_CXSMILES
|
[C:1]([C:4](=[CH:9][C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)[C:5]([O:7][CH3:8])=[O:6])(=O)[CH3:2].[NH2:15][C:16]1[N:20]=[CH:19][NH:18][N:17]=1>C(O)C>[CH3:8][O:7][C:5]([C:4]1[CH:9]([C:10]2[S:11][CH:12]=[CH:13][CH:14]=2)[N:17]2[N:18]=[CH:19][N:20]=[C:16]2[NH:15][C:1]=1[CH3:2])=[O:6]
|
Name
|
methyl 2-acetyl-3-(2-thienyl)acrylate
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(=O)OC)=CC=1SC=CC1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC=N1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The precipitated white crystals are collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(NC=2N(C1C=1SC=CC1)N=CN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |